molecular formula C6H6BIO2 B1212881 4-Iodophenylboronic acid CAS No. 5122-99-6

4-Iodophenylboronic acid

Cat. No. B1212881
CAS RN: 5122-99-6
M. Wt: 247.83 g/mol
InChI Key: PELJYVULHLKXFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Iodophenylboronic acid involves several methods, including copper-mediated ligandless aerobic fluoroalkylation, palladium-catalyzed oxidative cross-coupling reactions, and recyclable magnetic-nanoparticle-supported palladium catalysts for Suzuki coupling reactions. Additionally, it has been used in oxidative hydroxylation using copper (Cu) catalysts, ligand-free palladium-catalyzed Suzuki-Miyaura cross-coupling, and homocoupling using gold salts as a catalyst .


Chemical Reactions Analysis

  • Manganese triacetate-mediated radical additions of arylboronic acids to alkenes .

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 326-330°C .

Scientific Research Applications

Fluorescent Chemosensor for Saccharides

4-Iodophenylboronic acid (IPBA): has been used to create a luminescent gold cluster that acts as a fluorescent chemosensor for saccharides . This application is significant due to the role of saccharides as energy conveyors in biological systems and their presence in food products. The luminescent gold cluster exhibits strong emission peaks, which are quenched in the presence of saccharides, allowing for the detection of various sugars with high selectivity and sensitivity.

Sensing Applications

The interaction of boronic acids with diols and strong Lewis bases, such as fluoride or cyanide anions, makes 4-Iodophenylboronic acid valuable in sensing applications . These can range from homogeneous assays to heterogeneous detection, including at the interface of the sensing material or within the bulk sample.

Biological Labelling and Protein Manipulation

Boronic acids, including 4-Iodophenylboronic acid , are utilized in biological labelling and protein manipulation due to their ability to interact with diols . This interaction is crucial for modifying proteins and cells, which can be applied in various therapeutic and analytical methods.

Development of Therapeutics

The diol interaction property of 4-Iodophenylboronic acid also enables its use in the development of therapeutics . It can be involved in the creation of drug delivery systems, enzyme inhibitors, and other pharmaceutical applications where precise molecular recognition is required.

Separation Technologies

In separation technologies, 4-Iodophenylboronic acid can be employed for the selective binding and separation of molecules, particularly in the context of carbohydrate chemistry and glycobiology . This includes the purification of specific biomolecules from complex mixtures.

Suzuki Coupling Reactions

4-Iodophenylboronic acid: is a reagent used in Suzuki coupling reactions, which are a type of cross-coupling reaction important in the synthesis of complex organic compounds . This application is pivotal in the field of synthetic organic chemistry.

Copper-Mediated Ligandless Aerobic Fluoroalkylation

This compound serves as a reagent for copper-mediated ligandless aerobic fluoroalkylation . This process is used to introduce fluorine atoms into organic molecules, which is valuable in the development of pharmaceuticals and agrochemicals.

Oxidative Hydroxylation

4-Iodophenylboronic acid: is utilized in oxidative hydroxylation reactions using a copper catalyst . This reaction is important for introducing hydroxyl groups into organic substrates, which can alter the physical and chemical properties of the compounds.

Future Directions

: Sigma-Aldrich: 4-Iodophenylboronic acid : PubChem: 4-Iodophenylboronic acid : ChemicalBook: 4-Iodophenylboronic acid

Mechanism of Action

Target of Action

4-Iodophenylboronic acid is a versatile reagent used in various chemical reactions . Its primary targets are typically organic compounds with functional groups that can interact with the boronic acid moiety .

Mode of Action

The compound interacts with its targets through the boronic acid group. It forms covalent bonds with organic compounds, particularly those containing hydroxyl groups . This interaction leads to changes in the chemical structure of the target compound, enabling the synthesis of complex organic molecules .

Biochemical Pathways

4-Iodophenylboronic acid is used in several chemical reactions, including copper-mediated ligandless aerobic fluoroalkylation, palladium-catalyzed aerobic oxidative cross-coupling reactions, and Suzuki coupling reactions . These reactions are part of larger biochemical pathways involved in the synthesis of various organic compounds .

Result of Action

The molecular and cellular effects of 4-Iodophenylboronic acid’s action depend on the specific reaction it is involved in. For example, in the Suzuki coupling reactions, it facilitates the formation of carbon-carbon bonds, leading to the synthesis of biaryl compounds .

Action Environment

The action, efficacy, and stability of 4-Iodophenylboronic acid can be influenced by various environmental factors. For instance, the presence of a catalyst can significantly enhance its reactivity . Additionally, factors such as temperature, pH, and solvent can also affect the compound’s stability and reactivity .

properties

IUPAC Name

(4-iodophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BIO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELJYVULHLKXFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)I)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199231
Record name 4-Iodophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodophenylboronic acid

CAS RN

5122-99-6
Record name 4-Iodophenylboronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005122996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Iodophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodophenylboronic acid
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